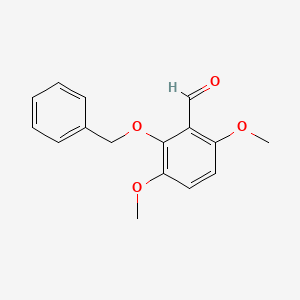
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is an organic compound characterized by its aromatic aldehyde structure It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy groups at the 3 and 6 positions and a phenylmethoxy group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions of the benzene ring through a methylation reaction using methanol and a suitable catalyst.
Phenylmethoxylation: The phenylmethoxy group is introduced at the 2 position via a nucleophilic substitution reaction, where a phenylmethoxy group replaces a leaving group on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to various biological effects.
相似化合物的比较
- Benzaldehyde, 4-bromo-3,6-dimethoxy-2-(phenylmethoxy)-
- Benzaldehyde, 3,4-dimethoxy-
- Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring vary among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is unique due to the specific arrangement of methoxy and phenylmethoxy groups, which can influence its reactivity and potential applications.
属性
CAS 编号 |
211935-25-0 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
3,6-dimethoxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-9-15(19-2)16(13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI 键 |
QOKHVRJITXRMGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
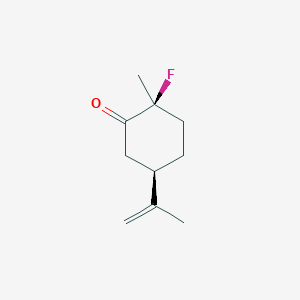

![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
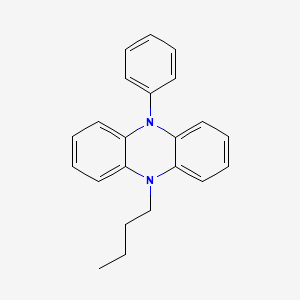
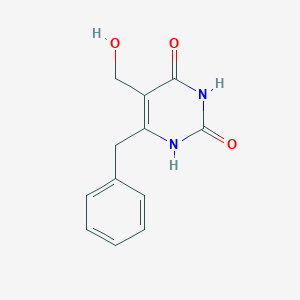
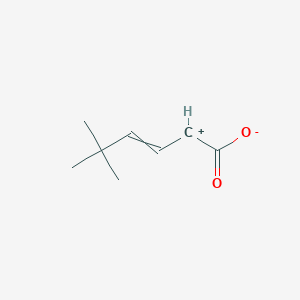
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
